molecular formula C16H15ClN4O2 B2807722 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide CAS No. 750599-05-4

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide

Cat. No.: B2807722
CAS No.: 750599-05-4
M. Wt: 330.77
InChI Key: QFRWWNAPNNBNFB-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide is a chemical compound with the molecular formula C16H15ClN4O2. It is known for its potential applications in various scientific fields, including medicinal chemistry and material science. The compound features a benzodiazole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivative.

    Introduction of the Chlorophenoxy Group:

    Formation of the Acetohydrazide Moiety: The final step involves the reaction of the chlorophenoxymethyl-benzodiazole intermediate with hydrazine hydrate to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is utilized in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the chlorophenoxy group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]ethanol
  • **2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
  • **2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate

Uniqueness

2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide is unique due to its acetohydrazide moiety, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and binding interactions, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-11-5-7-12(8-6-11)23-10-15-19-13-3-1-2-4-14(13)21(15)9-16(22)20-18/h1-8H,9-10,18H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWWNAPNNBNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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